Tlr4-IN-C34

Übersicht

Beschreibung

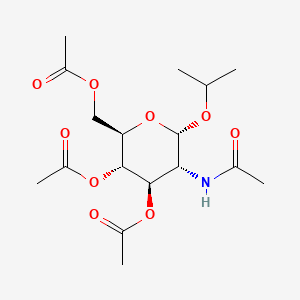

TLR4-IN-C34 ist ein potenter und selektiver Inhibitor des Toll-like-Rezeptors 4 (TLR4). Es ist ein Aminomonosaccharid, das die TLR4-Signalgebung hemmt, indem es an die hydrophobe Tasche des TLR4-Korezeptors, des Myeloid-Differenzierungs-Proteins-2 (MD-2), andockt . Diese Verbindung hat in verschiedenen Studien signifikante entzündungshemmende Wirkungen gezeigt und wird auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Entzündungskrankheiten untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von TLR4-IN-C34 umfasst mehrere Schritte, darunter die Schutz- und Entschützung von Hydroxylgruppen, Acetylierung und Glykosylierungsreaktionen. Das Schlüsselzwischenprodukt ist ein geschütztes Glucosaminderivat, das einer Acetylierung unterzogen wird, um das Endprodukt zu bilden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren wie Trifluoressigsäure (TFA).

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise in fester Form hergestellt und unter getrockneten Bedingungen gelagert, um die Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TLR4-IN-C34 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Acetyl- und Hydroxylgruppen hauptsächlich Substitutionsreaktionen. Es kann auch an Glykosylierungsreaktionen teilnehmen und glykosidische Bindungen mit anderen Molekülen bilden .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Acetylchlorid zur Acetylierung, Trifluoressigsäure zur Entschützung und verschiedene organische Lösungsmittel wie DMSO und Methanol . Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und unter inerten Atmosphären durchgeführt, um einen Abbau zu verhindern.

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen verschiedene acetylierte Derivate und glykosylierte Verbindungen. Diese Produkte behalten die Kernstruktur des Aminomonosaccharids bei, jedoch mit verschiedenen daran gebundenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Acute Kidney Injury

Study Overview:

A study conducted by Zhang et al. investigated the protective effects of TLR4-IN-C34 against acute kidney injury (AKI) induced by isoproterenol in a rat model. The research aimed to understand the compound's impact on renal function and inflammatory pathways associated with AKI.

Key Findings:

- This compound administration significantly reduced serum creatinine levels, indicating improved renal function.

- Histopathological analysis revealed decreased renal tissue damage and inflammation.

- The compound downregulated pro-inflammatory cytokines such as IL-1β, IL-8, and IL-12, and altered apoptotic markers, suggesting a protective mechanism against renal injury .

Table 1: Effects of this compound on Renal Parameters

| Parameter | Control Group | ISO Group | ISO + C34 (1 mg/kg) | ISO + C34 (3 mg/kg) |

|---|---|---|---|---|

| Serum Creatinine (mg/dL) | 0.5 | 2.5 | 1.2 | 0.8 |

| IL-1β Levels (pg/mg tissue) | 50 | 150 | 100 | 70 |

| MAPK Expression | Low | High | Moderate | Low |

Neuroinflammation

Study Overview:

Research published in 2022 examined the anti-neuroinflammatory effects of this compound in BV2 microglia cells stimulated with lipopolysaccharide (LPS). This study aimed to elucidate the compound's mechanism in reducing neuroinflammation, a key factor in various central nervous system diseases.

Key Findings:

- This compound significantly decreased levels of pro-inflammatory mediators such as nitric oxide, TNF-α, IL-1β, IL-6, and MCP-1 in LPS-stimulated BV2 cells.

- The compound inhibited the activation of the TLR4/MyD88/NF-κB/NLRP3 signaling pathway, which is critical in neuroinflammatory responses .

Table 2: Inflammatory Mediators Affected by this compound

| Mediator | Control Group | LPS Group | LPS + C34 |

|---|---|---|---|

| Nitric Oxide (μM) | 5 | 25 | 10 |

| TNF-α (pg/mL) | 20 | 200 | 80 |

| IL-1β (pg/mL) | 15 | 150 | 50 |

Other Inflammatory Diseases

Potential Applications:

this compound has been proposed for use in various other inflammatory conditions due to its ability to inhibit TLR4 signaling effectively. Some potential applications include:

- Infectious Diseases: By modulating the immune response to pathogens that activate TLR4, this compound may serve as an adjunct therapy for infectious diseases characterized by excessive inflammation .

- Cardiovascular Diseases: The compound could potentially reduce myocardial ischemia and other cardiovascular complications linked to TLR4 activation .

- Pulmonary Inflammation: There is potential for using this compound in treating inflammatory pulmonary diseases through its anti-inflammatory properties .

Wirkmechanismus

TLR4-IN-C34 exerts its effects by inhibiting the TLR4 signaling pathway. It docks with the hydrophobic pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2), preventing the activation of TLR4 by lipopolysaccharides (LPS) . This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation .

The compound also downregulates the TLR4/MyD88/NF-κB/NLRP3 signaling pathway, which is involved in the inflammatory response . By inhibiting this pathway, this compound reduces the levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Resatorvid

- TAK-242

- Eritoran

- IAXO-102

Einzigartigkeit: TLR4-IN-C34 ist einzigartig in seiner hohen Selektivität und Potenz als TLR4-Inhibitor. Im Gegensatz zu anderen ähnlichen Verbindungen zielt es speziell auf die hydrophobe Tasche des TLR4-Korezeptors MD-2 ab, wodurch ein gezielterer Ansatz zur Hemmung der TLR4-Signalgebung ermöglicht wird . Diese Spezifität reduziert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial .

Biologische Aktivität

TLR4-IN-C34 is a small molecule inhibitor targeting Toll-like receptor 4 (TLR4), a key player in the immune response that mediates inflammation. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases due to its ability to modulate TLR4 signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms, effects in different models, and relevant case studies.

Overview of TLR4 and Its Role in Inflammation

TLR4 is a pattern recognition receptor that responds to pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates intracellular signaling cascades that lead to the production of pro-inflammatory cytokines, contributing to the inflammatory response. Dysregulation of TLR4 signaling is implicated in various diseases, including sepsis, acute kidney injury (AKI), and neuroinflammatory disorders.

This compound functions primarily by inhibiting the binding of LPS to TLR4, thereby preventing the downstream activation of inflammatory signaling pathways such as MyD88 and NF-κB. Molecular docking studies have shown that C34 fits tightly within the hydrophobic pocket of the TLR4 co-receptor MD-2, effectively blocking LPS signaling .

In Vitro Studies

- Macrophage and Enterocyte Inhibition : this compound has been shown to inhibit TLR4 signaling in macrophages and enterocytes in vitro. This inhibition leads to reduced production of inflammatory cytokines such as TNF-α and IL-6 upon LPS stimulation .

- Neuroinflammation : In BV2 microglia cells stimulated by LPS, this compound significantly decreased levels of pro-inflammatory factors including NO, TNF-α, IL-1β, IL-6, and MCP-1. The compound also inhibited the phosphorylation of key proteins involved in the TLR4/MyD88/NF-κB/NLRP3 signaling pathway, suggesting its potential as an anti-neuroinflammatory agent .

In Vivo Studies

- Acute Kidney Injury Model : In a rat model of isoproterenol (ISO)-induced AKI, administration of this compound resulted in significantly lower serum creatinine levels and reduced histopathological changes in renal tissue. The compound also decreased the expression of inflammatory cytokines (IL-8, IL-1β, IL-12) and apoptotic markers (Bax), while increasing anti-apoptotic markers (Bcl-2) in treated groups .

- Endotoxemia and Necrotizing Enterocolitis : C34 has demonstrated efficacy in reducing systemic inflammation in mouse models of endotoxemia and necrotizing enterocolitis. Notably, it inhibited LPS signaling ex vivo in human ileum samples from infants with necrotizing enterocolitis .

Summary of Key Findings

Case Study 1: Acute Kidney Injury

A study investigated the protective effects of this compound against ISO-induced AKI in rats. The results indicated that pre-treatment with C34 significantly ameliorated kidney damage and inflammation, highlighting its potential for clinical applications in renal protection during ischemic events.

Case Study 2: Neuroinflammation

Research on BV2 microglia demonstrated that this compound effectively reduced neuroinflammation by inhibiting key inflammatory pathways. This suggests its potential role as a therapeutic agent for central nervous system disorders characterized by excessive inflammation.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19)/t13-,14-,15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIQMFHPUJUDMC-HHARLNAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336698 | |

| Record name | TLR4-IN-C34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40592-88-9 | |

| Record name | TLR4-IN-C34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: TLR4-IN-C34 acts as a specific inhibitor of toll-like receptor 4 (TLR4) [, , , , , , ]. TLR4 is a key receptor involved in the innate immune response, recognizing lipopolysaccharide (LPS) from bacteria and triggering downstream signaling pathways such as the MyD88/NF-κB axis and MAPK, leading to the production of inflammatory cytokines [, , , , , , ]. By inhibiting TLR4, this compound effectively disrupts this signaling cascade, ultimately reducing the production of inflammatory mediators like IL-8, IL-1β, and IL-12 [, , , , , , ]. This inhibition of TLR4 signaling also shows a protective effect against apoptosis, as evidenced by decreased Bax (pro-apoptotic marker) and increased Bcl-2 (anti-apoptotic marker) expression in renal cells [].

A: Studies in a rat model of isoproterenol-induced acute kidney injury (AKI) demonstrate the therapeutic potential of this compound []. Pretreatment with this compound significantly reduced serum creatinine levels, a key indicator of kidney function []. Furthermore, histological examination of kidney tissue revealed a reduction in tissue damage in the this compound treated group compared to the untreated group [].

A: While research on this compound's impact on the gut microbiome is still developing, some studies suggest a potential role. In a rat model of cisplatin-induced AKI, Lactobacillus salivarius BP121, a probiotic strain, demonstrated protective effects against kidney damage partly by modulating the gut microbiome composition and function []. This probiotic increased the abundance of beneficial Lactobacillus species, leading to increased short-chain fatty acid production, which has been linked to improved gut health []. Although not directly investigated in this particular study, the involvement of TLR4 in gut homeostasis and the demonstrated effects of this compound on intestinal inflammation [, ] warrant further exploration into the potential interplay between this compound, the gut microbiome, and overall health outcomes.

A: this compound has shown promise in mitigating the toxic effects of microcystin-leucine arginine (MC-LR) in bovine Sertoli cells, which are crucial for sperm production []. Specifically, this compound inhibited MC-LR-induced damage to the mitochondria, the powerhouse of the cell, and prevented the degradation of proteins essential for the blood-testis barrier []. These findings highlight the potential of this compound in protecting male reproductive health from environmental toxins like MC-LR.

A: Research indicates a potential link between this compound and the Notch signaling pathway, though not directly related to its inhibitory action on TLR4. A study revealed that Desulfovibrio vulgaris (DSV), a type of sulfate-reducing bacteria, activates the Notch signaling pathway in macrophages []. This activation was independent of TLR4, as evidenced by the lack of effect of this compound on DSV-induced Notch activation []. While this compound itself didn't directly impact the Notch pathway in this context, this finding highlights the complex interplay between bacterial infection, TLR4, and Notch signaling, warranting further investigation.

A: Elevated TLR2 levels have been linked to an increased risk of thrombosis in MPN patients []. While this compound specifically targets TLR4, it's important to note that TLR2 and TLR4 are both part of the toll-like receptor family and share some downstream signaling pathways involved in inflammation and immune response. This raises the question of whether modulating TLR4 activity via this compound could indirectly influence TLR2-mediated effects or if targeting both TLR2 and TLR4 could be a more effective strategy for managing thrombosis risk in MPN patients. Further research is needed to fully understand the potential interplay between these receptors and the therapeutic implications of targeting them individually or in combination.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.